molecular formula C13H29BF4N2 B1600203 N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate CAS No. 369405-27-6

N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate

Cat. No.: B1600203
CAS No.: 369405-27-6
M. Wt: 300.19 g/mol
InChI Key: PEKVUVXZBLFOHV-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetraisopropylformamidinium tetrafluoroborate is a chemical compound with the molecular formula C13H29BF4N2 and a molecular weight of 300.19 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of N,N'-diisopropylformamidine with tetrafluoroboric acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N,N',N'-Tetraisopropylformamidinium tetrafluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: In biological research, the compound is utilized in the study of enzyme mechanisms and as a tool in molecular biology experiments.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, forming complexes with various substrates, and can participate in electron transfer reactions.

Comparison with Similar Compounds

  • N,N,N',N'-Tetramethylformamidinium tetrafluoroborate

  • N,N,N',N'-Tetraethylformamidinium tetrafluoroborate

  • N,N,N',N'-Tetra-n-butylformamidinium tetrafluoroborate

Uniqueness: N,N,N',N'-Tetraisopropylformamidinium tetrafluoroborate is unique in its balance of steric hindrance and electronic properties, making it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[di(propan-2-yl)amino]methylidene-di(propan-2-yl)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N2.BF4/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8;2-1(3,4)5/h9-13H,1-8H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKVUVXZBLFOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)N(C=[N+](C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454429
Record name N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369405-27-6
Record name N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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